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Compound of Interest

Compound Name: Tnik-IN-1

Cat. No.: B1681324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of Tnik-IN-1, a notable inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is

a serine/threonine kinase that has emerged as a significant therapeutic target in various

diseases, particularly in cancers with aberrant Wnt signaling. This document details the

quantitative data associated with Tnik-IN-1 and related compounds, comprehensive

experimental protocols, and visualizations of the pertinent signaling pathways.

Quantitative Data Summary
The following table summarizes the inhibitory activities of Tnik-IN-1 and other relevant TNIK

inhibitors. This data is crucial for comparing the potency and potential of these compounds in

drug development programs.
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Compoun
d Name

Target IC50 (nM) Ki (nM) Kd (nM)

Cell-
based
Assay
Potency
(IC50/EC5
0, nM)

Referenc
e

Tnik-IN-1 TNIK 65
Not

Reported

Not

Reported

Not

Reported
[1][2]

TINK-IN-1 TNIK 8
Not

Reported

Not

Reported

Not

Reported

Not

Specified

NCB-0846 TNIK 21
Not

Reported

Not

Reported

Not

Reported
[3][4]

KY-05009 TNIK
Not

Reported
100

Not

Reported

Not

Reported
[3][5]

Rentosertib

(INS018_0

55)

TNIK 31
Not

Reported
4.32

27.14

(inhibits

TGF-β-

induced α-

SMA

expression

in MRC-5

cells)

[3][6]

Experimental Protocols
Detailed methodologies for the synthesis and evaluation of Tnik-IN-1 are provided below.

These protocols are based on established procedures for similar compounds and assays.

Synthesis of Tnik-IN-1 (Compound 1)
Tnik-IN-1 belongs to a series of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. The

synthesis of this scaffold generally involves a coupling reaction between a substituted 2-

chloropyridine and a corresponding aniline derivative. While the specific details for Tnik-IN-1's

synthesis are proprietary to its discoverers, a representative protocol is outlined below.
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General Procedure for the Synthesis of 4-phenyl-2-phenylaminopyridine Derivatives:

Reaction Setup: A mixture of a substituted 2-chloropyridine (1 equivalent), a substituted

aniline (1-1.2 equivalents), and a base such as potassium carbonate (2-3 equivalents) is

prepared in a suitable solvent like t-BuOH.

Reaction Conditions: The reaction mixture is then subjected to heating, either conventionally

at reflux or under microwave irradiation at temperatures ranging from 120-160°C for 10-30

minutes.

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the

solvent is removed under reduced pressure. The residue is partitioned between an organic

solvent (e.g., ethyl acetate) and water.

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and

concentrated. The crude product is then purified by column chromatography on silica gel to

yield the desired 4-phenyl-2-phenylaminopyridine derivative.

Characterization: The final compound is characterized by spectroscopic methods such as 1H

NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

TNIK Enzymatic Assay
The inhibitory activity of Tnik-IN-1 against TNIK can be determined using a luminescent kinase

assay, such as the ADP-Glo™ Kinase Assay.[7][8][9]

Protocol:

Reagent Preparation:

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM

MnCl2, 50 µM DTT).[7]

Dilute the TNIK enzyme, substrate (e.g., a generic kinase substrate like myelin basic

protein), and ATP in the kinase buffer to desired concentrations.
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Prepare serial dilutions of Tnik-IN-1 in the kinase buffer with a final DMSO concentration

not exceeding 1%.

Kinase Reaction:

In a 384-well plate, add 1 µl of the Tnik-IN-1 dilution or DMSO vehicle (control).

Add 2 µl of the diluted TNIK enzyme solution.

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

Incubate the plate at room temperature for 60 minutes.

Signal Detection:

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

The IC50 values are calculated by plotting the percentage of inhibition versus the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cellular Wnt Signaling Assay
The effect of Tnik-IN-1 on the Wnt signaling pathway can be assessed using a reporter gene

assay in a suitable cancer cell line (e.g., HCT116).[5]

Protocol:
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Cell Culture and Transfection:

Culture HCT116 cells in an appropriate medium.

Co-transfect the cells with TCF/LEF-responsive luciferase reporter (TOPflash) or a

negative control reporter (FOPflash) and a Renilla luciferase construct for normalization.

Compound Treatment:

After transfection, treat the cells with varying concentrations of Tnik-IN-1 or DMSO as a

control.

Luciferase Assay:

After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla

luciferase activities using a dual-luciferase reporter assay system.

Data Analysis:

Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity.

The ratio of TOP/FOP activity is then calculated to determine the inhibition of Wnt

signaling.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways involving TNIK and a typical experimental workflow for inhibitor screening.
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Caption: TNIK in the Wnt/β-catenin signaling pathway.
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Caption: TNIK in the JNK signaling pathway.
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Caption: A typical workflow for TNIK inhibitor screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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